Erbium trifluoroacetate
CAS No.:
Cat. No.: VC20493016
Molecular Formula: C6H3ErF9O6
Molecular Weight: 509.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3ErF9O6 |
|---|---|
| Molecular Weight | 509.33 g/mol |
| IUPAC Name | erbium;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/3C2HF3O2.Er/c3*3-2(4,5)1(6)7;/h3*(H,6,7); |
| Standard InChI Key | PWXXSIIRWKHHSM-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Er] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Erbium trifluoroacetate has the molecular formula C₆ErF₉O₆, corresponding to three trifluoroacetate (CF₃COO⁻) ligands bound to an erbium(III) cation. The compound’s molecular weight is 506.30 g/mol, as calculated from its constituent atomic masses . Its IUPAC name, erbium(3+) tris(2,2,2-trifluoroacetate), reflects the oxidation state of erbium and the trifluoroacetate anion’s structure.
Table 1: Key Identifiers for Erbium Trifluoroacetate
| Property | Value |
|---|---|
| CAS Registry Number | 70236-99-6 |
| PubChem CID | 53470857 |
| SMILES Notation | C(=O)(C(F)(F)F)[O-].[Er+3] |
| InChI Key | FAOLWJARFWBHJV-UHFFFAOYSA-K |
Crystallographic and Spectroscopic Features
The compound adopts a coordination geometry typical of lanthanide trifluoroacetates, with the erbium ion surrounded by six oxygen atoms from three bidentate trifluoroacetate ligands. X-ray diffraction studies of analogous lanthanide trifluoroacetates (e.g., dysprosium derivatives) reveal a distorted octahedral configuration, which is likely conserved in the erbium variant . Infrared (IR) spectroscopy of erbium trifluoroacetate shows characteristic absorption bands at 1,723–1,619 cm⁻¹ (νₐₛ(COO⁻)), 1,487 cm⁻¹ (νₛ(COO⁻)), and 1,143–1,204 cm⁻¹ (C–F stretching), consistent with trifluoroacetate coordination .
Synthesis and Purification Methods
Conventional Synthesis Routes
Erbium trifluoroacetate is typically synthesized via the reaction of erbium(III) oxide (Er₂O₃) or erbium acetate hydrate (Er(CH₃COO)₃·4H₂O) with trifluoroacetic acid (CF₃COOH) under controlled conditions. A representative protocol involves:
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Dissolving erbium acetate hydrate in a mixture of trifluoroacetic acid and deionized water.
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Refluxing at 50–100°C for 2–48 hours to ensure ligand exchange.
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Evaporating excess solvent under reduced pressure to isolate the product as a hygroscopic powder .
Thermal Decomposition Behavior
Stages of Mass Loss and Phase Transitions
Thermogravimetric analysis (TGA) of erbium trifluoroacetate hydrate under inert atmospheres reveals three distinct decomposition stages (Table 2):
Table 2: Thermal Decomposition Stages of Erbium Trifluoroacetate Hydrate
| Stage | Temperature Range (°C) | Mass Loss (%) | Dominant Process | Residual Phase |
|---|---|---|---|---|
| 1 | 25–195 | 8.2 | Dehydration (loss of 2.7 H₂O) | Anhydrous Er(TFA)₃ |
| 2 | 195–405 | 49.0 | Ligand decomposition; CO/CO₂ release | ErF₃ + Amorphous Carbon |
| 3 | 405–1,450 | 6.7 | Carbon oxidation; ErF₃ → ErOF | ErOF |
Evolved Gas Analysis and Reaction Mechanisms
During Stage 2, decomposition products include CF₃COF, (CF₃CO)₂O, CO₂, and CO, as detected by coupled mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) . The exothermic peak at ~280°C corresponds to the oxidative cleavage of C–F bonds and the formation of erbium fluoride (ErF₃). Residual carbon, observed as a black intermediate phase, oxidizes above 405°C, yielding ErOF as the final product .
Comparative Analysis with Other Lanthanide Trifluoroacetates
Thermal Stability Trends
Erbium trifluoroacetate exhibits decomposition temperatures 10–15°C higher than dysprosium and samarium analogs, attributed to the lanthanide contraction effect, which strengthens metal–ligand bonding . For instance, dysprosium trifluoroacetate decomposes at 270°C, whereas erbium’s decomposition onset occurs at 280°C .
Final Decomposition Products
All lanthanide trifluoroacetates yield MF₃ (M = lanthanide) as the primary product, but erbium uniquely forms a stable oxyfluoride (ErOF) at elevated temperatures (>1,000°C), unlike dysprosium, which retains DyF₃ . This behavior is linked to erbium’s smaller ionic radius, which favors oxide incorporation.
Applications in Advanced Materials Synthesis
Precursors for Erbium-Doped Fluoride Glasses
Erbium trifluoroacetate serves as a precursor in sol-gel and chemical vapor deposition (CVD) methods to produce Er³⁺-doped fluoride glasses. These materials are critical for fiber optics and amplifiers due to erbium’s 1.5 µm emission band .
Nanoparticle Synthesis
Thermal decomposition of erbium trifluoroacetate in oleic acid/oleylamine solutions yields ErF₃ nanoparticles (5–20 nm) with uniform morphology, suitable for biomedical imaging and upconversion luminescence .
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